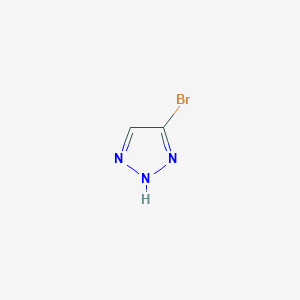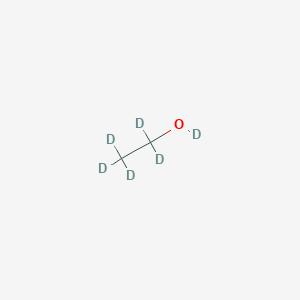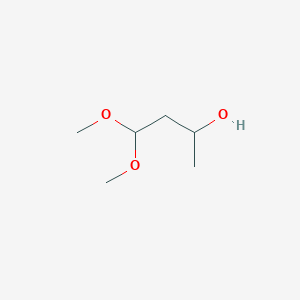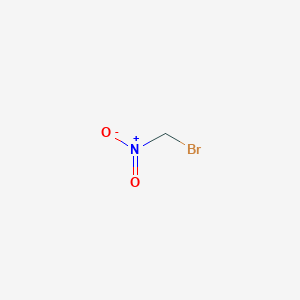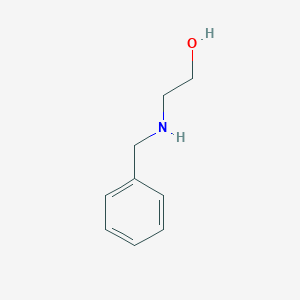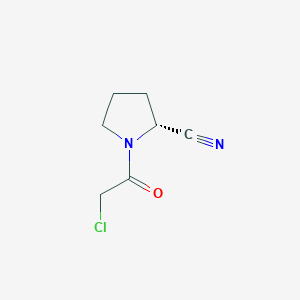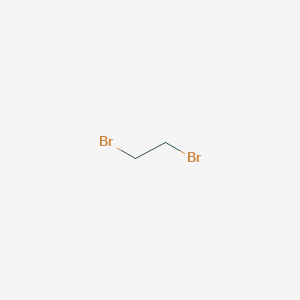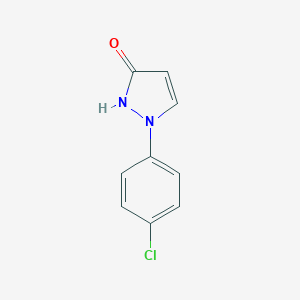
Fluridone
Vue d'ensemble
Description
Le fluridone est un composé organique largement utilisé comme herbicide aquatique pour lutter contre les plantes invasives telles que l'hydrille et le myriophylle à feuilles en épi . Il s'agit d'un solide incolore de formule chimique C₁₉H₁₄F₃NO et d'une masse molaire de 329,3 g/mol . Le this compound a été signalé pour la première fois comme un herbicide potentiel pour les champs de coton en 1976 et a été enregistré auprès de l'Environmental Protection Agency des États-Unis en 1986 .
Applications De Recherche Scientifique
Fluridone has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Fluridone primarily targets the enzyme Phytoene Desaturase (PDS) . PDS is a crucial enzyme in the carotenoid biosynthetic pathway, which is responsible for the conversion of phytoene to colored carotenoids .
Mode of Action
This compound is a systemic herbicide that works by inhibiting the function of PDS . This inhibition disrupts the carotenoid biosynthetic pathway, leading to the degradation or “bleaching” of chlorophyll by sunlight . The absence of carotenoids causes degradation of chlorophyll, leading to the whitening or bleaching of plants .
Biochemical Pathways
This compound affects the carotenoid biosynthetic pathway by inhibiting the function of PDS . This disruption leads to a decrease in the production of carotenoids, which are pigments that protect chlorophyll molecules from photodegradation . As a result, chlorophyll degrades, leading to the bleaching of plants .
Pharmacokinetics
This compound is absorbed and excreted in the feces within 72 hours of oral administration to rats . In the environment, this compound breaks down over days or weeks, with the major degradation product being N-methyl formamide . It is stable to oxidation and hydrolysis, and its volatilization is insignificant . The breakdown of this compound in the aquatic environment occurs mostly through photolysis .
Result of Action
The inhibition of PDS by this compound leads to a decrease in the production of carotenoids, resulting in the degradation of chlorophyll . This causes the plants to become whitish-pink or chlorotic at growing points and die slowly . In addition, this compound can affect the accumulation of astaxanthin and growth of Haematococcus pluvialis by regulating the synthesis of carotenoids, chlorophyll, and fatty acids .
Action Environment
This compound is used to manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers . Its effectiveness depends on the degree to which the herbicide maintains contact with plants . Rapid water movement or any dilution of this herbicide in water will reduce its effectiveness . This compound concentrations in the water were generally below the 2–5 parts per billion required for SAV control . Monitoring demonstrated that these low water concentrations were likely due to dissipation by tides, despite the use of pelleted this compound formulations marketed for flowing water environments .
Analyse Biochimique
Biochemical Properties
Fluridone interacts with the enzyme phytoene desaturase, a rate-limiting enzyme that catalyzes the conversion of phytoene to colored carotenoids . By inhibiting this enzyme, this compound disrupts the carotenoid biosynthetic pathway . This interaction is crucial for this compound’s role as a herbicide, as it leads to the degradation of chlorophyll and the bleaching of leaves .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In rice seedlings, this compound treatment resulted in leaf bleaching by decreasing pigment content . It significantly downregulated the transcription levels of leaf pigment biosynthetic and catabolic genes . In Haematococcus pluvialis, a microalga known for its high astaxanthin-producing ability, this compound significantly inhibited growth and accumulation of astaxanthin .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the enzyme phytoene desaturase . This inhibition disrupts the carotenoid biosynthetic pathway, leading to a decrease in carotene formation and subsequent chlorophyll degradation . In addition, this compound has been found to downregulate ABA biosynthesis genes and upregulate an ABA catabolic gene, contributing to reduced ABA levels .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For instance, in a study conducted in the Sacramento-San Joaquin Delta, this compound concentrations in the water were generally below the required levels for SAV control, likely due to dissipation by tides . This compound did accumulate in sediment at concentrations hundreds of times higher than those measured in the water .
Dosage Effects in Animal Models
One study found that fishes’ livers were enlarged and their ability to catch prey decreased significantly when exposed to this compound .
Metabolic Pathways
This compound is involved in the carotenoid biosynthetic pathway . It inhibits the enzyme phytoene desaturase, disrupting the conversion of phytoene to colored carotenoids . This disruption leads to a decrease in carotene formation and subsequent chlorophyll degradation .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its strong sorbance to organic matter . In the Sacramento-San Joaquin Delta study, this compound was found to accumulate in sediment at concentrations hundreds of times higher than those measured in the water .
Subcellular Localization
Given its role as a herbicide and its mechanism of action, it can be inferred that this compound likely localizes to the chloroplasts where it can interfere with the carotenoid biosynthetic pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le fluridone peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 3-(trifluorométhyl)benzaldéhyde avec l'acétophénone en présence d'une base pour former la 1-(3-(trifluorométhyl)phényl)-3-phénylprop-2-én-1-one. Cet intermédiaire est ensuite cyclisé à l'aide d'acétate d'ammonium pour produire le this compound .
Méthodes de production industrielle
Dans les milieux industriels, le this compound est produit en utilisant des voies de synthèse similaires mais optimisées pour une production à grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final. Le composé est disponible à la fois sous forme liquide et sous forme solide à libération lente .
Analyse Des Réactions Chimiques
Types de réactions
Le fluridone subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former la N-méthylformamide comme produit principal de dégradation.
Réduction : Les réactions de réduction impliquant le this compound sont moins courantes mais peuvent se produire dans des conditions spécifiques.
Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.
Substitution : Des nucléophiles forts tels que le méthylate de sodium peuvent faciliter les réactions de substitution.
Principaux produits formés
Oxydation : La N-méthylformamide est un produit important de l'oxydation du this compound.
Réduction : Des formes réduites de this compound, bien que moins courantes, peuvent être synthétisées.
Substitution : Des dérivés substitués du this compound peuvent être obtenus en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Mécanisme d'action
Le this compound exerce ses effets herbicides en inhibant l'enzyme phytoène désaturase, qui est cruciale pour la biosynthèse des caroténoïdes . Cette inhibition entraîne la dégradation de la chlorophylle et la décoloration subséquente des tissus végétaux . Le composé empêche également la sécrétion d'acide abscissique, perturbant davantage la photosynthèse .
Comparaison Avec Des Composés Similaires
Composés similaires
Norflurazon : Un autre herbicide qui inhibe la phytoène désaturase et perturbe la biosynthèse des caroténoïdes.
Sulcotrione : Inhibe la 4-hydroxyphénylpyruvate dioxygénase, affectant la synthèse de la chlorophylle et des caroténoïdes.
Unicité du fluridone
Le this compound est unique en raison de sa forte liaison à la matière organique dans les sédiments, limitant son transport à travers le sol et l'eau . Cette propriété le rend particulièrement efficace pour contrôler les plantes aquatiques invasives dans divers environnements .
Propriétés
IUPAC Name |
1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVHLJPRPCRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024107 | |
| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Colorless solid; [MSDSonline] | |
| Record name | Fluridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C | |
| Record name | Fluridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
59756-60-4 | |
| Record name | Fluridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluridone [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154-155 °C | |
| Record name | FLURIDONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


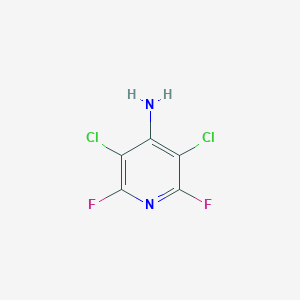
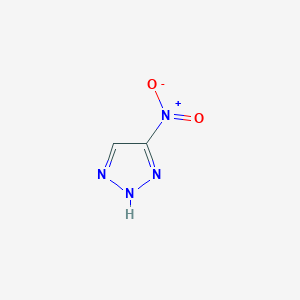
![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
